6-Bromo-2-methylquinazoline
CAS No.: 959007-52-4
Cat. No.: VC8011349
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959007-52-4 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 6-bromo-2-methylquinazoline |
Standard InChI | InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
Standard InChI Key | PVVMJVJYMNEHMR-UHFFFAOYSA-N |
SMILES | CC1=NC=C2C=C(C=CC2=N1)Br |
Canonical SMILES | CC1=NC=C2C=C(C=CC2=N1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula (C₉H₇BrN₂) corresponds to a quinazoline core—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. Key structural features include:
-
Bromine at position 6: Enhances electrophilicity and participation in cross-coupling reactions.
-
Methyl group at position 2: Contributes steric bulk and modulates electronic effects, potentially influencing binding interactions in biological systems .
The SMILES notation (CC1=NC=C2C=C(C=CC2=N1)Br
) and InChIKey (PVVMJVJYMNEHMR-UHFFFAOYSA-N
) provide unambiguous identifiers for computational and experimental studies .
Predicted Physicochemical Properties
PubChemLite data highlight collision cross-section (CCS) values for various adducts, critical for mass spectrometry-based identification :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 222.98654 | 137.3 |
[M+Na]+ | 244.96848 | 143.5 |
[M+NH4]+ | 240.01308 | 143.2 |
[M-H]- | 220.97198 | 138.5 |
These values suggest moderate polarity, aligning with its potential for intermediate polarity solvent solubility.
Synthetic Methodologies
Halogenation Strategies
While no direct synthesis protocols for 6-bromo-2-methylquinazoline are documented, analogous quinazoline bromination routes suggest:
-
Directed Bromination: Electrophilic aromatic substitution (EAS) at position 6, facilitated by Lewis acids like FeBr₃, could introduce bromine to a pre-methylated quinazoline scaffold.
-
Multi-Step Functionalization: Starting from 2-methylquinazoline, bromination via N-bromosuccinimide (NBS) under radical or ionic conditions may yield the target compound.
A patent describing brominated quinoline synthesis (CN102850269A) underscores the utility of halogenation in constructing complex heterocycles, though quinazoline-specific adaptations are necessary .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The bromine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification into analogs with tailored biological activities. For example:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids could introduce aryl or heteroaryl groups, expanding structural diversity.
Methyl Group Modifications
The 2-methyl substituent may undergo oxidation to a carboxylic acid or aldehyde, though steric hindrance could limit reactivity. Computational studies comparing 2-methyl and 2-chloro analogs (e.g., 6-bromo-2-chloro-4-methylquinazoline) suggest that methyl groups enhance lipophilicity, potentially improving membrane permeability in drug candidates.
Comparative Analysis with Analogous Compounds
6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6)
-
Structural Differences: Chlorine at position 2 vs. methyl in 6-bromo-2-methylquinazoline.
-
Impact on Reactivity: Chlorine increases electrophilicity, favoring nucleophilic substitution but reducing metabolic stability compared to methyl.
6-Bromo-2-(trifluoromethyl)quinazoline
-
Electronic Effects: The trifluoromethyl group’s strong electron-withdrawing nature enhances oxidative stability but may reduce bioavailability due to increased polarity.
Challenges and Future Directions
The absence of direct biological data for 6-bromo-2-methylquinazoline underscores the need for:
-
Synthetic Optimization: Developing regioselective bromination methods to avoid positional isomers.
-
In Vitro Screening: Evaluating kinase inhibition, antimicrobial activity, and cytotoxicity profiles.
-
Computational Modeling: Predicting binding modes using molecular docking against targets like EGFR or DNA gyrase.
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